1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a carboxylic acid group attached to a pyrrole ring
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 4-bromoaniline with 3,4-dimethylbenzaldehyde in the presence of a base to form the corresponding Schiff base This intermediate is then subjected to cyclization using a suitable cyclizing agent to form the pyrrole ring
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often require rigorous purification steps to ensure the final product’s purity and quality.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving pyrrole-containing molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups may interact with hydrophobic pockets in proteins or enzymes, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid include other pyrrole derivatives with different substituents on the phenyl rings or the pyrrole ring. For example:
- 1-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 1-(4-Methylphenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
These compounds share similar structural features but differ in their chemical reactivity and biological activity due to the nature of the substituents
Properties
CAS No. |
881041-29-8 |
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Molecular Formula |
C20H18BrNO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H18BrNO2/c1-12-4-5-15(10-13(12)2)19-11-18(20(23)24)14(3)22(19)17-8-6-16(21)7-9-17/h4-11H,1-3H3,(H,23,24) |
InChI Key |
WPFAFYLVWBLVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C)C(=O)O)C |
Origin of Product |
United States |
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